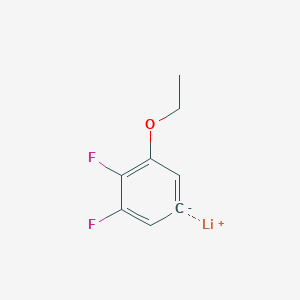
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom, a decyloxy group, and a hydroxymethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol typically involves the bromination of a suitable phenol precursor followed by the introduction of the decyloxy and hydroxymethyl groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom into the phenol ring. The decyloxy group can be introduced through an etherification reaction using decanol and an appropriate catalyst. The hydroxymethyl group is often introduced via a formylation reaction followed by reduction to the hydroxymethyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a debrominated phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formyl or carboxyl derivatives of the phenol.
Reduction: Debrominated phenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The decyloxy group may influence the compound’s lipophilicity and membrane permeability, enhancing its ability to interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methoxyphenol: Similar structure but with a methoxy group instead of a decyloxy group.
2-Bromo-4-(decyloxy)phenol: Similar structure but with the decyloxy group at a different position on the phenol ring.
3-Bromo-5-(hydroxymethyl)phenol: Similar structure but with the bromine atom at a different position.
Uniqueness
2-Bromo-3-(decyloxy)-5-(hydroxymethyl)phenol is unique due to the specific combination of substituents on the phenol ring. The presence of both a long-chain alkoxy group and a hydroxymethyl group provides distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
820958-28-9 |
|---|---|
Molecular Formula |
C17H27BrO3 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
2-bromo-3-decoxy-5-(hydroxymethyl)phenol |
InChI |
InChI=1S/C17H27BrO3/c1-2-3-4-5-6-7-8-9-10-21-16-12-14(13-19)11-15(20)17(16)18/h11-12,19-20H,2-10,13H2,1H3 |
InChI Key |
SDHJNSGKFWBYFC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1Br)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


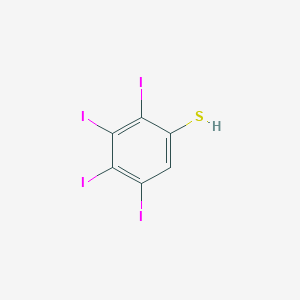
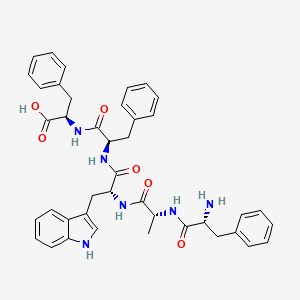
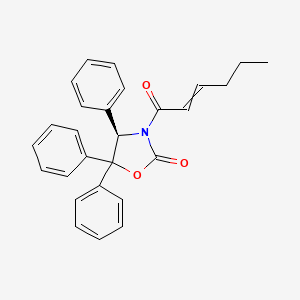
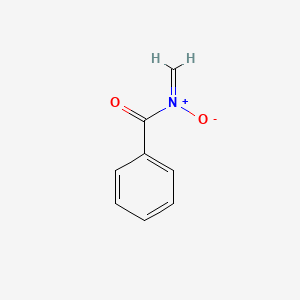
![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)

![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)
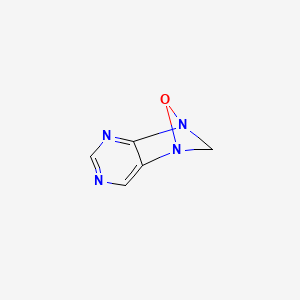
![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
